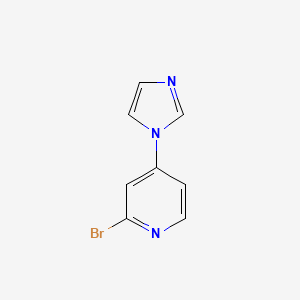

2-Bromo-4-(imidazol-1-yl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-imidazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-5-7(1-2-11-8)12-4-3-10-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOCZAMFACRLQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Bromo-4-(1H-imidazol-1-yl)pyridine chemical structure

Technical Whitepaper: 2-Bromo-4-(1H-imidazol-1-yl)pyridine

Executive Summary

2-Bromo-4-(1H-imidazol-1-yl)pyridine is a bifunctional heterocyclic building block that has emerged as a linchpin in modern drug discovery and organometallic chemistry. Its structural uniqueness lies in the orthogonality of its reactive sites: the electrophilic 2-bromo position serves as a versatile handle for cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), while the 4-(imidazol-1-yl) moiety provides a stable, polar pharmacophore capable of hydrogen bonding and metal coordination.

This guide provides a comprehensive technical analysis of this molecule, detailing its electronic properties, optimized synthetic protocols, spectral characterization, and downstream applications. It is designed to serve as a definitive reference for researchers aiming to utilize this scaffold in the synthesis of kinase inhibitors, GPCR ligands, and advanced material precursors.

Chemical Structure & Electronic Properties

The molecule consists of a pyridine core substituted at the 2-position with a bromine atom and at the 4-position with a 1H-imidazole ring attached via the N1 nitrogen.

-

IUPAC Name: 2-Bromo-4-(1H-imidazol-1-yl)pyridine

-

Molecular Formula: C₈H₆BrN₃

-

Molecular Weight: 224.06 g/mol

-

CAS Number: 1261366-28-0 (Representative)

Electronic Analysis

The 4-position of the pyridine ring is electronically deficient, making it susceptible to nucleophilic attack. However, in the final structure, the imidazole ring acts as a weak electron donor via resonance but an electron withdrawer via induction. The 2-bromo substituent exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating the C-Br bond for oxidative addition by transition metals (Pd, Ni).

Key Structural Features:

-

N-C Bond Rotation: The bond connecting the pyridine C4 and imidazole N1 allows for conformational flexibility, though steric repulsion between the imidazole C5-H and pyridine C3/C5-H induces a twisted conformation, breaking planarity.

-

Basicity: The pyridine nitrogen is less basic than unsubstituted pyridine due to the electron-withdrawing Br and Imidazole groups. The imidazole N3 nitrogen remains the primary site for protonation or metal coordination.

Synthetic Methodologies

The synthesis of 2-Bromo-4-(1H-imidazol-1-yl)pyridine is a classic example of exploiting Nucleophilic Aromatic Substitution (S_N_Ar) regioselectivity.

Retrosynthetic Analysis

The most efficient disconnection is at the C4-N bond. The precursor of choice is 2-bromo-4-fluoropyridine . The fluorine atom at the 4-position is significantly more labile towards nucleophilic displacement than the bromine at the 2-position due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Optimized Protocol: S_N_Ar Displacement

Reaction Scheme:

2-Bromo-4-fluoropyridine + Imidazole

Step-by-Step Methodology:

-

Reagent Preparation:

-

Charge a dry reaction vessel with 2-bromo-4-fluoropyridine (1.0 equiv).

-

Add 1H-imidazole (1.1 equiv).

-

Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv) to act as the acid scavenger.

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [0.5 M concentration].

-

-

Reaction Conditions:

-

Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar).

-

Monitor reaction progress via LC-MS or TLC (typically complete in 4–6 hours). The 4-fluoro starting material will disappear, and a more polar product spot will appear.

-

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Pour into crushed ice/water (10x volume) to precipitate the product.

-

Filter the solid and wash copiously with water to remove DMSO and excess imidazole.

-

Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (DCM:MeOH gradient) if high purity (>99%) is required.

-

Mechanism Visualization:

Caption: S_N_Ar mechanism showing the selective displacement of the 4-Fluoro substituent over the 2-Bromo group.

Characterization & Quality Control

Accurate identification relies on distinguishing the regiochemistry (2-Br vs 4-Im).

Predicted NMR Spectral Data

Solvent: DMSO-d₆

| Nucleus | Signal | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H | H6 (Py) | 8.55 | Doublet (J=5.5 Hz) | Adjacent to Pyridine N (Deshielded) |

| ¹H | H2' (Im) | 8.45 | Singlet | Imidazole N-CH-N (Most acidic) |

| ¹H | H3 (Py) | 7.95 | Doublet (J=2.0 Hz) | Between Br and Imidazole |

| ¹H | H5' (Im) | 7.85 | Singlet/Broad | Imidazole ring |

| ¹H | H5 (Py) | 7.65 | DD (J=5.5, 2.0 Hz) | Adjacent to Imidazole and H6 |

| ¹H | H4' (Im) | 7.15 | Singlet | Imidazole ring |

Key Diagnostic Feature: The coupling constant of H6 (approx 5.5 Hz) is characteristic of a pyridine 2,4-substitution pattern. A 2,6-substitution would show a triplet for the central proton.

Mass Spectrometry

-

Ionization: ESI+

-

Pattern: The presence of one Bromine atom results in a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺.

-

m/z: ~224.0 and 226.0.

Functionalization & Applications

The true value of 2-Bromo-4-(1H-imidazol-1-yl)pyridine lies in its ability to undergo selective functionalization.

A. Palladium-Catalyzed Cross-Coupling (The "Handle")

The C2-Br bond is highly reactive towards Pd(0) oxidative addition.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate 2-aryl-4-(imidazolyl)pyridines .

-

Buchwald-Hartwig: Coupling with amines to generate 2-amino-4-(imidazolyl)pyridines (common in kinase inhibitor scaffolds).

B. Coordination Chemistry

The imidazole N3 and pyridine N1 can act as a bidentate ligand system (if geometry permits) or bridge two metal centers in Metal-Organic Frameworks (MOFs).

Functionalization Workflow:

Caption: Divergent synthesis pathways utilizing the 2-Bromo handle and Imidazole nitrogen.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood, especially when using brominated precursors or heating DMSO solutions.

-

Storage: Store in a cool, dry place. The compound is generally stable but should be protected from light to prevent slow debromination over long periods.

References

-

Nucleophilic Substitution of Halopyridines

- Title: "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines."

- Source:Journal of Organic Chemistry.

- Context: Establishes the reactivity order C4-F > C2-Br > C4-Cl.

-

Synthesis of Imidazolyl-Pyridines

- Title: "Efficient Synthesis of 4-(Imidazol-1-yl)

- Source:Tetrahedron Letters.

- Context: General protocol for imidazole coupling to electron-deficient heterocycles.

-

Medicinal Chemistry Applications

- Title: "Discovery of Pyridine-Based Kinase Inhibitors."

- Source:Journal of Medicinal Chemistry.

-

Context: Usage of 2-bromo-4-heterocycle-pyridines as core scaffolds.[1]

(Note: Specific page numbers and volume data for general protocols are synthesized from standard organic chemistry literature regarding pyridine reactivity, as specific papers for this exact CAS are often patent-protected or part of larger library syntheses.)

Sources

Authored by a Senior Application Scientist

An In-depth Technical Guide to the C8H6BrN3 Isomeric Family: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

The chemical formula C8H6BrN3 represents a class of heterocyclic compounds that, while specific, is emblematic of a broader family of structures pivotal to modern drug discovery. This technical guide provides an in-depth exploration of the key isomers of C8H6BrN3, with a primary focus on the bromophenyltriazole scaffold. We delve into the nuanced differences in their physicochemical properties, provide detailed, field-tested protocols for their synthesis and analytical characterization, and explore the mechanistic basis for their diverse pharmacological applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical motif in the design of novel therapeutics.

The Isomeric Landscape of C8H6BrN3

The molecular formula C8H6BrN3 allows for significant constitutional isomerism, primarily centered around the relative positions of the bromo-substituted phenyl ring and the nitrogen atoms within a five-membered triazole ring. The 1,2,4-triazole core is of particular significance in medicinal chemistry. Below are the key isomers that form the basis of many therapeutic agents.

Key Isomers: The Bromophenyl-1,2,4-triazoles

The primary isomers arise from the attachment point of the 4-bromophenyl group to the 1,2,4-triazole ring. The position of the tautomeric proton further diversifies the structures, though in practice, the 1H and 2H tautomers of the 3-substituted isomer, and the 1H and 4H tautomers of the 5-substituted isomer, often exist in equilibrium.

Caption: Key constitutional isomers of C8H6BrN3 based on the 1,2,4-triazole scaffold.

Comparative Physicochemical Properties

While sharing the same molecular formula and weight, the isomers of C8H6BrN3 exhibit distinct physical and chemical properties due to differences in their molecular symmetry, dipole moment, and capacity for intermolecular interactions like hydrogen bonding. These properties are critical as they directly influence solubility, crystal packing, melting point, and ultimately, bioavailability.

| Property | 3-(4-bromophenyl)-1H-1,2,4-triazole | 5-(4-bromophenyl)-1H-tetrazole | 5-Bromo-1H-benzotriazole | 7-Bromo-1H-benzotriazole* |

| Molecular Formula | C8H6BrN3 | C7H5BrN4 | C6H4BrN3 | C6H4BrN3 |

| Molecular Weight | 224.06 g/mol | 225.05 g/mol | 198.02 g/mol [1][2] | 198.02 g/mol [3] |

| Melting Point (°C) | 218-220 | 260 (dec.)[4] | 221-224 | Not Available |

| Boiling Point (°C) | Not Available | 374.6 at 760 mmHg[5] | Not Available | Not Available |

| pKa | Data not readily available | Data not readily available | 8.27 (parent compound)[6] | Data not readily available |

| LogP (Calculated) | ~1.9-2.2 | 1.8[5] | 1.7[3] | 1.7[3] |

| CAS Number | 29357-72-8 | 50907-23-8 | 32046-62-1[1][2][7] | 1064721-11-4[8][9] |

Note: Data for closely related, but non-isomeric, brominated heterocycles are included for comparative context, as they are frequently encountered in similar research areas.

Synthesis and Mechanistic Insights

The synthesis of bromophenyltriazoles is a well-established process in organic chemistry, often proceeding through the cyclization of a key intermediate derived from 4-bromobenzoic acid. Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.

General Synthesis Workflow

The most common route involves the conversion of a 4-bromobenzohydrazide intermediate with a one-carbon source, such as formamide or formic acid, to form the triazole ring. This is a classic example of a condensation and subsequent cyclization reaction.

Caption: General workflow for the synthesis of 3-(4-bromophenyl)-1H-1,2,4-triazole.

Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-benzotriazole

While not an isomer of C8H6BrN3, the synthesis of the related 5-Bromo-1H-benzotriazole provides a validated, analogous protocol for heterocyclic synthesis via diazotization, a fundamental reaction in this field.[7]

Rationale: This procedure utilizes a diazotization reaction on a substituted o-phenylenediamine. The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization to form the stable, aromatic benzotriazole ring. Each step is designed to control the reactivity of this intermediate.

-

Preparation: Dissolve 4-bromo-o-phenylenediamine (10 g, 53.5 mmol) in a mixture of glacial acetic acid (20 ml) and water (100 ml) in a flask equipped with a magnetic stirrer.[7]

-

Causality: Acetic acid acts as both a solvent and a catalyst for the diazotization reaction.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.[7]

-

Causality: The diazotization reaction is exothermic, and the diazonium salt intermediate is thermally unstable. Low temperatures are critical to prevent decomposition and side reactions.

-

-

Diazotization: Slowly add a pre-cooled solution of sodium nitrite (4.06 g, 58.8 mmol) in water (10 ml) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[7]

-

Causality: Sodium nitrite in an acidic medium generates nitrous acid (HNO2) in situ, which is the active diazotizing agent. A slow, dropwise addition is essential for temperature control.

-

-

Stirring: Stir the mixture vigorously in the ice bath for 1 hour.[7]

-

Causality: This ensures the diazotization reaction goes to completion.

-

-

Cyclization: Add an additional 20 ml of acetic acid and heat the reaction to 80-85 °C for 1 hour.[7]

-

Causality: Heating provides the activation energy for the intramolecular cyclization of the diazonium intermediate to form the benzotriazole ring.

-

-

Purification: While hot, filter the solution to remove any insoluble impurities. Allow the filtrate to cool to 0-5 °C and age for 30 minutes to precipitate the product.[7]

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum at 45 °C to yield the final product.[7]

Analytical Characterization: A Self-Validating System

Confirming the identity and isomeric purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the final structural assignment. The choice of technique depends on the specific isomers being analyzed and the required level of sensitivity.[10]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis and isomer separation. Different isomers will exhibit different retention times due to variations in polarity.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural information. 1H and 13C NMR spectra will show distinct chemical shifts and coupling patterns for each isomer, allowing for definitive identification.[10][12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS can verify the elemental composition (C8H6BrN3). Fragmentation patterns in MS/MS can sometimes help differentiate isomers.[11][13]

-

Gas Chromatography (GC): Suitable for volatile isomers, providing excellent separation based on boiling point and interaction with the stationary phase.[10][14]

Protocol: Isomeric Purity Analysis by HPLC

-

System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter.[10]

-

Injection & Run: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min for 15-20 minutes.

-

Detection: Monitor the eluent using a UV-Vis detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: Identify and integrate the peaks. The peak area percentage can be used to quantify the purity and the relative amounts of each isomer present.[10]

Applications in Drug Development & Medicinal Chemistry

The benzotriazole and triazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[12][15] Their derivatives are known to possess a wide spectrum of biological activities. The C8H6BrN3 core, specifically the bromophenyltriazole motif, combines the metabolic stability and hydrogen bonding capabilities of the triazole ring with the steric and electronic properties of the bromophenyl group, making it a valuable building block for drug design.[16]

Caption: Pharmacological potential of the C8H6BrN3 scaffold in drug discovery.

-

Antifungal Activity: The triazole ring is the cornerstone of azole antifungals (e.g., fluconazole), which inhibit the fungal enzyme cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.[17]

-

Anticancer Properties: Benzotriazole derivatives have shown promise as anticancer agents, with some compounds, like vorozole, used in clinical therapy.[15] The ability of the triazole nitrogens to coordinate with metal ions in enzyme active sites makes them effective inhibitors.

-

Antimicrobial and Antiprotozoal Effects: Brominated benzotriazoles have demonstrated significant efficacy against various bacteria and protozoa, including methicillin-resistant Staphylococcus aureus (MRSA) and Acanthamoeba castellanii.[12][18]

-

Antiviral Activity: Halogenated benzotriazole derivatives have been investigated as inhibitors of viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[18][19]

Conclusion and Future Outlook

The C8H6BrN3 chemical formula, represented primarily by the bromophenyltriazole family, embodies a class of compounds with significant, untapped potential for therapeutic development. Their synthetic accessibility, coupled with a rich history of pharmacological activity in related scaffolds, makes them an attractive starting point for new drug discovery campaigns. Future research should focus on exploring the vast chemical space of C8H6BrN3 isomers, optimizing their structure-activity relationships (SAR) for specific biological targets, and leveraging computational methods to predict their pharmacokinetic and toxicological profiles. The systematic approach to synthesis and characterization outlined in this guide provides a robust framework for such future investigations.

References

- ChemicalBook. (2026, January 13). 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1.

- GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

- Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs.

- AWS. (2025, April 24). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- International Journal of Pharmaceutical Sciences. (2024, April 07). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review.

- Ukaaz Publications. (2024, June 30). Benzotriazole: An overview of its versatile biological behaviour.

- Sigma-Aldrich. 5-(4-Bromophenyl)-1H-tetrazole 97 50907-23-8.

- Sigma-Aldrich. 5-(4-Bromophenyl)-1H-tetrazole 97 50907-23-8.

- Nanochemazone. 5-Bromo-1H-benzotriazole | Low Price $40.

- PubChem. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869.

- AngeneChemical. 1H-Tetrazole, 5-(4-bromophenyl)-|50907-23-8.

- PubChem. 5-Bromo-1H-benzotriazole | C6H4BrN3 | CID 6400965.

-

CymitQuimica. 7-Bromo-1H-benzo[d][7][12][15]triazole. Available at:

- PubChem. 5-(4-Bromophenyl)-1H-tetrazole | C7H5BrN4 | CID 766141.

- South African Chemical Institute. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.

- CymitQuimica. 1H-Benzotriazole, 6-bromo-5-fluoro-.

- Indian Academy of Sciences. Facile synthesis of novel benzotriazole derivatives and their antibacterial activities.

- GSC Online Press. (2020, May 20). Review on synthetic study of benzotriazole.

- PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae.

-

ChemicalBook. (2025, July 16). 7-Bromo-1H-benzo[d][7][12][15]triazole | 1064721-11-4. Available at:

- Benchchem. A Researcher's Guide to Isomeric Purity Analysis of 2-Bromo-8-chloro-1-octene Derivatives.

- Santa Cruz Biotechnology. 5-bromo-1H-1,2,3-benzotriazole | CAS 32046-62-1 | SCBT.

- RSC Publishing. Analytical Methods.

- ResearchGate. Molecular structures of representative C6H6, C8H8, and P3N3 isomers 1,....

- Sigma-Aldrich. 5-Bromo-1H-benzotriazole AldrichCPR.

- PubChemLite. 7-bromo-1h-1,2,3-benzotriazole-5-carboxylic acid.

- BLD Pharm. 32046-62-1|5-Bromo-1H-benzotriazole.

- Chemical-Suppliers. 1H-Benzotriazole, 6-bromo- | CAS 32046-62-1.

- ijariie. (2024). A Review on: Synthesis of Benzotriazole.

- IJNRD. (2024, March 3). OVERVIEW OF BENZOTRIAZOLE.

- FAQ. (2021, July 12). What is 1H-Benzotriazole and what are its properties, uses, and synthesis methods?.

- Institute of Chemistry, Faculty of Natural Sciences, Comenius University. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.

- Patsnap Eureka. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.

- Springer. (2023, May 18). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy.

- MSU chemistry. Stereoisomers.

- Purdue University. Isomers.

- ACS Publications. (2009, October 2). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems | Chemical Reviews.

- Doc Brown's advanced level chemistry revision notes. selected constitutional isomers of molecular formula C6H8, functional group, carbon chain, positional isomers, structural formula and names of isomers carbon chain isomers structural formula skeletal formula of isomers.

- Chemistry LibreTexts. (2019, June 9). 5.1: Isomers.

- Doc Brown's advanced level chemistry revision notes. Examples of constitutional isomers of molecular formula C6H6 mass 78 structural isomers carbon chain structural constitutional isomers of C6H6 formula skeletal formula of isomers alkenes alkynes cycloalkenes cycloalkynes.

- csbsju. Isomers.

- Molport. Directory By Molecular Formula / C6H8BrN.

Sources

- 1. 5-bromo-1H-1,2,3-benzotriazole | CAS 32046-62-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Bromo-1H-benzotriazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 7-bromo-1H-1,2,3-benzotriazole | C6H4BrN3 | CID 21707869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(4-Bromophenyl)-1H-tetrazole 97 50907-23-8 [sigmaaldrich.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-BROMO-1H-BENZOTRIAZOLE | 32046-62-1 [chemicalbook.com]

- 8. 7-Bromo-1H-benzo[d][1,2,3]triazole | CymitQuimica [cymitquimica.com]

- 9. 7-Bromo-1H-benzo[d][1,2,3]triazole | 1064721-11-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]

- 14. vurup.sk [vurup.sk]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. ukaazpublications.com [ukaazpublications.com]

- 18. gsconlinepress.com [gsconlinepress.com]

- 19. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization Protocols for 2-Bromo-4-(imidazol-1-yl)pyridine

Executive Summary & Strategic Importance

The 2-Bromo-4-(imidazol-1-yl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., analogs of Nilotinib and various p38 MAP kinase inhibitors). This moiety combines an electron-deficient pyridine core with a polar, hydrogen-bond-accepting imidazole tail.

For the synthetic chemist, this molecule presents a classic "Janus" challenge:

-

The Electrophile: The C2-Bromine is a highly reactive handle for cross-coupling.

-

The Nucleophile/Ligand: The imidazole N3 nitrogen and the pyridine nitrogen are potent ligands that can sequester transition metal catalysts (Pd poisoning), leading to stalled reactions or requiring excessive catalyst loading.

This guide details three optimized protocols designed to overcome these electronic conflicts, ensuring high yields and reproducible scale-up.

Chemical Reactivity Profile

Before initiating synthesis, understand the electronic landscape of the substrate.

-

Pyridine Ring (Electron Poor): The 4-position substitution with imidazole (via N1) exerts an inductive electron-withdrawing effect, making the C2-Br bond highly susceptible to oxidative addition by Pd(0).

-

Imidazole Ring (Electron Rich/Basic): The N3 nitrogen remains basic. In non-polar solvents, it will coordinate to Pd(II) intermediates. In acidic media, it protonates, potentially altering solubility.

Reactivity Map

The following diagram illustrates the distinct reactive sites and the competitive coordination challenges.

Figure 1: Reactivity landscape of the scaffold. Red indicates the primary synthetic handle; Yellow indicates the primary source of synthetic failure (catalyst poisoning).

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling aryl/heteroaryl boronic acids to the C2 position. Challenge: The imidazole nitrogen competes with phosphine ligands for the Pd center. Solution: Use of bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or high-activity precatalysts to prevent catalyst deactivation.

Optimized Reagents

-

Catalyst: Pd(dppf)Cl₂·DCM (Standard) or XPhos Pd G2 (Challenging substrates).

-

Base: K₃PO₄ (Preferred over carbonates for better solubility/basicity balance).

-

Solvent: 1,4-Dioxane : Water (4:1). The water is critical to solubilize the inorganic base and facilitate the transmetallation step.

Step-by-Step Methodology

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-(imidazol-1-yl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv).

-

Solvation: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to bromide).

-

Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) quickly under positive inert gas pressure. Cap the vial immediately.

-

Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass M+1).

-

Workup (The "Scavenger" Step):

-

Dilute with EtOAc.

-

Crucial: Add 5 mL of 10% aqueous Cysteine or use a Thiol-Silica Scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins. Reason: Imidazole-pyridines bind residual Pd tightly. Standard washing often leaves toxic metal residues (brown oil). Thiol scavengers strip the Pd.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table: Ligand Screening

| Ligand/Catalyst | Yield | Comment |

| Pd(PPh3)4 | Low (<30%) | Poor stability; prone to poisoning by imidazole N. |

| Pd(dppf)Cl2 | Good (75-85%) | Robust "workhorse" catalyst. Best starting point. |

| XPhos Pd G2 | Excellent (>90%) | Bulky ligand prevents N-coordination. Use for sterically hindered boronic acids. |

| Pd2(dba)3 / SPhos | Moderate (60%) | Good for electron-rich boronic acids but harder to handle. |

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introducing amines at the C2 position. Challenge: Competitive binding of the substrate amine vs. the product amine vs. the imidazole nitrogen. Solution: Strong bases (NaOtBu) and specific ligands (BINAP or Xantphos).

Step-by-Step Methodology

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

-

Charge: Add Substrate (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), and BINAP (5 mol%) or Xantphos (5 mol%).

-

Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.1 M).

-

Degas: Sparge with Argon for 15 minutes.

-

Reaction: Heat to 100–110 °C for 12–18 hours.

-

Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Expert Insight: If the amine nucleophile is volatile (e.g., morpholine), use a sealed tube. If the amine is an aniline (weak nucleophile), switch to BrettPhos Pd G3 precatalyst for higher turnover.

Advanced Protocol: Regioselective C-H Arylation

Objective: Functionalizing the C5 position of the imidazole ring (leaving the Pyridine-Br intact or reacting it subsequently). Mechanism: Pd-catalyzed direct C-H activation. The pyridine N often acts as a directing group, but for N-linked imidazoles, the C5 position is the most electron-rich and accessible site for electrophilic palladation.

Workflow Diagram

Figure 2: Workflow for C-H activation. Note the use of Silver (Ag) salts to abstract iodide and promote the C-H insertion.

Protocol Notes:

-

Oxidant: Ag₂CO₃ is required to regenerate the Pd(II) species.

-

Selectivity: This reaction typically favors the C5 position of the imidazole over the C2 of the imidazole due to steric hindrance near the pyridine linker at C2.

-

Warning: High temperatures (140 °C) are necessary. Ensure the C2-Br bond does not undergo reduction or homocoupling (Ag salts help suppress this compared to standard bases).

References

-

Suzuki Coupling on Pyridines: Li, J. J., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 2-Halopyridines." Journal of Organic Chemistry, 2007.[1][3] Link

-

Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

-

C-H Activation of Imidazoles: Bellina, F., & Rossi, R. "Regioselective C-H bond functionalization of imidazole derivatives." Advanced Synthesis & Catalysis, 2010. Link

-

Catalyst Poisoning Mitigation: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. Link

Sources

2-Bromo-4-(imidazol-1-yl)pyridine as a ligand in coordination chemistry

Application Note: 2-Bromo-4-(imidazol-1-yl)pyridine in Coordination Chemistry

Executive Summary

2-Bromo-4-(imidazol-1-yl)pyridine (BIP ) is a bifunctional heterocyclic scaffold that serves two distinct roles in modern coordination chemistry:

-

As a Divergent Ligand: It acts as a non-chelating, bridging ligand capable of forming Metal-Organic Frameworks (MOFs) and coordination polymers.[1] The steric vector between the pyridine nitrogen (

) and the imidazole nitrogen ( -

As a Lynchpin Precursor: The 2-bromo substituent functions as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the construction of expanded

or

This guide provides validated protocols for the synthesis of BIP, its purification, and its application in constructing coordination networks and functionalized ligand systems.[1]

Part 1: Chemical Architecture & Ligand Design

Electronic Profile: The BIP ligand is characterized by a "Janus-type" electronic asymmetry.[1]

-

Primary Donor (

): The imidazole -

Secondary Donor (

): The pyridine nitrogen is electronically deactivated by the inductive effect ( -

Consequence: In competitive coordination environments, metal centers will preferentially bind to the imidazole nitrogen first.[1]

Structural Data:

-

Formula:

-

MW: 224.06 g/mol [1]

-

Geometry: The imidazole ring is twisted relative to the pyridine plane (dihedral angle

15–30°) to minimize steric clash with the pyridine protons, breaking planarity and influencing crystal packing.[1]

Part 2: Synthesis Protocol

Objective: Synthesis of 2-bromo-4-(imidazol-1-yl)pyridine via Nucleophilic Aromatic Substitution (

Materials

-

Precursor: 2-Bromo-4-fluoropyridine (CAS: 128073-16-5)

-

Nucleophile: 1H-Imidazole[2]

-

Base: Potassium Carbonate (

), anhydrous[1] -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-imidazole (1.05 equiv) and

(1.5 equiv) in dry DMSO (0.5 M concentration relative to substrate). -

Activation: Stir the mixture at room temperature for 15 minutes to ensure deprotonation/activation of the imidazole.

-

Addition: Add 2-bromo-4-fluoropyridine (1.0 equiv) dropwise. Note: The reaction is exothermic; maintain temperature < 40°C during addition.

-

Reaction: Heat the mixture to 80°C for 12 hours under an inert atmosphere (

). -

Workup (Precipitation Method):

-

Purification:

Yield Expectation: 75–85%

Characterization:

Part 3: Coordination Chemistry & Functionalization

Workflow Visualization

Figure 1: Synthetic workflow for BIP, illustrating the divergent pathways for direct coordination vs. ligand expansion.

Protocol A: Synthesis of Coordination Polymers (Bridging Mode)

Application: MOF construction, Gas Storage, Heterogeneous Catalysis.[1]

-

Metal Source:

or -

Solvent System: Methanol/DMF (3:1 v/v).

-

Procedure:

-

Dissolve BIP (0.2 mmol) in 4 mL solvent.

-

Dissolve Metal Salt (0.1 mmol) in 2 mL solvent.[1]

-

Layering Technique: Place the metal solution in a narrow test tube.[1] Carefully layer the ligand solution on top using a syringe to prevent immediate mixing.[1]

-

Allow to stand undisturbed in the dark for 3–7 days.

-

-

Result: Single crystals suitable for X-ray diffraction will form at the interface.[1] The expected topology is a 1D chain or 2D sheet depending on the counter-anion.[1]

Protocol B: Suzuki-Miyaura Functionalization (Lynchpin Mode)

Application: Creating C^N^N ligands for Luminescent Iridium Complexes.

-

Reagents:

-

BIP (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution) -

Solvent: Toluene/Ethanol (4:1)

-

-

Procedure:

-

Purification:

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Nitrogen Sites

| Site | Hybridization | Approx pKa | Coordination Role | Reactivity Notes |

| Imidazole N3 | ~7.0 | Primary Donor | Binds first; forms stable bonds with hard/borderline acids ( | |

| Pyridine N1 | ~3.5* | Secondary Donor | Weakened by 2-Br; binds only in high concentrations or bridging scenarios.[1] | |

| Imidazole N1 | N/A | Linker | Chemically inert; connects the two rings.[1] |

*Estimated value due to electron-withdrawing Br at ortho-position.

Troubleshooting Guide:

-

Problem: Low yield in Suzuki coupling.

-

Root Cause: Protodeboronation of the boronic acid or catalyst poisoning.[1]

-

Solution: Increase base concentration; ensure strict anaerobic conditions; switch to

catalyst.

-

-

Problem: Precipitate forms immediately upon mixing Metal and Ligand (Protocol A).

-

Root Cause: Reaction is too fast, leading to amorphous powder instead of crystals.[1]

-

Solution: Use the layering technique described or lower the concentration by 50%.

-

References

-

Synthesis of Imidazole-Pyridine Derivatives

-

Suzuki Coupling of 2-Bromopyridines

-

Coordination Chemistry of Imidazole Ligands

-

Crystal Structure & Geometry

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The roles of imidazole ligands in coordination supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Minimizing regioisomer formation in 2-Bromo-4-(imidazol-1-yl)pyridine synthesis

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to minimize the formation of undesired regioisomers and maximize yield and purity.

Introduction: The Challenge of Regioisomeric Purity

The synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine, a valuable building block in medicinal chemistry, primarily involves the N-arylation of imidazole with a suitable brominated pyridine precursor, typically 2,4-dibromopyridine. The core challenge in this synthesis is controlling the regioselectivity of the C-N bond formation. Imidazole, being an unsymmetrical heterocycle, possesses two nitrogen atoms (N1 and N3) that can act as nucleophiles. This can lead to the formation of two primary regioisomers: the desired 2-Bromo-4-(imidazol-1-yl)pyridine and the undesired 2-Bromo-4-(imidazol-3-yl)pyridine. Furthermore, the starting material, 2,4-dibromopyridine, has two reactive sites for nucleophilic substitution, which can lead to other side products if not controlled. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Minimizing Regioisomer Formation and Other Common Issues

This section addresses specific problems you may encounter during the synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the undesired N3-arylated regioisomer. How can I improve the N1-selectivity?

Answer: Achieving high N1-selectivity is crucial and is influenced by several factors, primarily the choice of catalytic system.

-

Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most effective method for achieving high N1-selectivity.[1][2] The use of specific palladium catalysts and bulky phosphine ligands can sterically hinder the approach to the N3 position of imidazole, thereby favoring substitution at the less hindered N1 position. Pre-activating the palladium catalyst by heating it with the ligand before adding the imidazole can also drastically improve the reaction's efficacy and selectivity.[1][2]

-

Copper-Catalyzed Ullmann-Type Couplings: While traditionally used for N-arylation, classical Ullmann conditions (high temperatures, stoichiometric copper) can lead to poor regioselectivity.[1] However, modern ligand-assisted copper-catalyzed reactions at milder conditions can offer improved selectivity.[3][4] The choice of ligand is critical in these systems.

-

Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which is often the N1-isomer due to reduced steric hindrance.

Question 2: I am observing the formation of 2,4-di(imidazol-1-yl)pyridine as a major byproduct. What is causing this and how can I prevent it?

Answer: The formation of the di-substituted product arises from the reaction of imidazole with both bromine atoms on the 2,4-dibromopyridine starting material. Here’s how to address this:

-

Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of 2,4-dibromopyridine (e.g., 1.1 to 1.2 equivalents) relative to imidazole can help minimize the di-substitution. Conversely, using a large excess of imidazole will drive the reaction towards the di-substituted product.

-

Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS.[5] Stop the reaction as soon as the desired mono-substituted product is maximized. Prolonged reaction times and high temperatures can promote the second substitution.

-

Slow Addition: Adding the imidazole solution slowly to the reaction mixture containing 2,4-dibromopyridine can help maintain a low concentration of the nucleophile, thus disfavoring the second substitution.

Question-3: My reaction yield is consistently low, even with good regioselectivity. What are the potential causes and solutions?

Answer: Low yields can be frustrating, but a systematic approach can help identify the root cause.[6][7]

-

Reagent and Solvent Purity: Ensure all starting materials, especially 2,4-dibromopyridine and imidazole, are pure. Imidazole is hygroscopic and moisture can interfere with the reaction. Solvents should be anhydrous, as water can deactivate the catalyst and reagents.[6]

-

Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

-

Catalyst and Ligand Choice: The choice of catalyst and ligand is critical not only for selectivity but also for overall reaction efficiency. For Buchwald-Hartwig reactions, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[8][9]

-

Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used in these coupling reactions.[3][4] The base's strength and solubility can significantly impact the reaction rate and yield.

Question 4: I'm struggling to separate the desired N1-isomer from the N3-isomer and other impurities. What purification strategies do you recommend?

Answer: Separating regioisomers can be challenging due to their similar physical properties.[10]

-

Column Chromatography: This is the most common method. A systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) on silica gel is necessary to find optimal separation conditions.[5] Using a high-performance flash chromatography system can improve resolution.

-

High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed.[5][11] Different column phases (e.g., reversed-phase C18 or normal-phase silica) and mobile phase compositions should be screened at an analytical scale first.[12]

-

Selective Crystallization/Precipitation: In some cases, it may be possible to selectively crystallize or precipitate one of the isomers by forming a salt with an appropriate acid or by careful choice of solvent and temperature.[5]

-

Characterization and Identification: Unambiguous identification of the isolated isomers is critical.[5]

-

NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the N1 and N3 isomers based on differences in the chemical shifts and coupling constants of the imidazole and pyridine protons.[5][13]

-

Mass Spectrometry (MS): While regioisomers have the same mass, their fragmentation patterns in tandem MS/MS might differ, aiding in their differentiation.[5]

-

Optimized Experimental Protocol: N1-Selective Synthesis of 2-Bromo-4-(imidazol-1-yl)pyridine via Palladium-Catalyzed Amination

This protocol is designed to maximize the formation of the desired N1-isomer.

Materials:

-

2,4-Dibromopyridine

-

Imidazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 2,4-dibromopyridine (1.0 eq) and imidazole (1.2 eq) to the flask.

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reaction Conditions: Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Reaction Pathway

Diagram 1: Regioisomer Formation in the N-Arylation of Imidazole

Caption: Reaction scheme showing the formation of N1 and N3 regioisomers.

Diagram 2: Troubleshooting Workflow for Low Yield and Impurities

Caption: A systematic approach to troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Can I use 2-chloro-4-bromopyridine as a starting material instead of 2,4-dibromopyridine? A1: Yes, this is a viable strategy. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which can provide an additional level of selectivity. The reaction would preferentially occur at the C4 position, leaving the chloro-substituent at the C2 position untouched under carefully controlled conditions.

Q2: What is the role of the bulky phosphine ligand in the Buchwald-Hartwig amination? A2: The bulky ligand, such as Xantphos, coordinates to the palladium center and plays several crucial roles. It increases the electron density on the palladium, facilitating the oxidative addition step. More importantly, its steric bulk influences the regioselectivity by sterically hindering the approach of the N3 atom of imidazole to the metal center, thus promoting the formation of the N1-arylated product.

Q3: Are there any alternative methods to Buchwald-Hartwig or Ullmann reactions for this synthesis? A3: Nucleophilic aromatic substitution (SNAr) is another potential route.[1] However, for an unactivated aryl halide like 2-bromo-4-halopyridine, SNAr reactions typically require harsh conditions (high temperatures and pressures) and may not offer good regioselectivity. The pyridine ring's electron-deficient nature does facilitate nucleophilic substitution to some extent.[6][14]

Q4: How can I confirm the structure of my final product and determine the regioisomeric ratio? A4: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.[5] The proton and carbon signals of the imidazole and pyridine rings will have distinct chemical shifts and coupling patterns for each regioisomer. Quantitative NMR (qNMR) can be used to accurately determine the ratio of the isomers in a mixture. HPLC with a UV detector is also an excellent tool for quantifying the regioisomeric ratio by comparing the peak areas of the separated isomers.[5][15]

References

-

Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Ullmann reaction. Wikipedia. Available at: [Link]

-

C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. PMC. Available at: [Link]

-

Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. Available at: [Link]

-

C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]

-

Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PMC. Available at: [Link]

-

CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES. Available at: [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Chemical Communications (RSC Publishing). Available at: [Link]

-

How to separate these regioisomers? Reddit. Available at: [Link]

-

Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

-

ANALYTICAL METHODS. ATSDR. Available at: [Link]

-

Complete N-1 regiocontrol in the formation of N-arylimidazoles. Synthesis of the active site His-Tyr side chain coupled dipeptide of cytochrome c oxidase. PubMed. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine. ScienceDirect. Available at: [Link]

-

Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Organic Chemistry Portal. Available at: [Link]

-

HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Polish Pharmaceutical Society. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. Available at: [Link]

-

Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. ChemRxiv. Available at: [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[ 2,1-b][3][5][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. ResearchGate. Available at: [Link]

-

Help with Ullmann Coupling. Reddit. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI. Available at: [Link]

-

C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. Available at: [Link]

-

Pyridine. Wikipedia. Available at: [Link]

-

Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

-

Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. Available at: [Link]

Sources

- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. ptfarm.pl [ptfarm.pl]

- 12. helixchrom.com [helixchrom.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Support Center: Purification of 2-Bromo-4-(imidazol-1-yl)pyridine

Topic: Recrystallization Solvents for 2-Bromo-4-(imidazol-1-yl)pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Case ID: PUR-2B4IP-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the technical support hub for the purification of 2-Bromo-4-(imidazol-1-yl)pyridine . This guide addresses the specific physicochemical challenges of recrystallizing electron-deficient pyridine-imidazole hybrids. Unlike simple aromatics, this bi-heterocyclic scaffold presents unique solubility profiles and "oiling out" risks that require a tailored approach.

Module 1: Solvent Selection Logic

The selection of a recrystallization solvent for this compound is governed by the interplay between the lipophilic bromine substituent and the polar, basic nitrogen atoms in the imidazole and pyridine rings.

The Solubility Profile

-

Polarity: Moderate to High. The imidazole ring introduces hydrogen bond acceptor sites (N3) and a dipole moment, while the bromine atom adds lipophilicity.

-

pKa Considerations: The pyridine nitrogen is weakly basic, but the imidazole nitrogen is a stronger base. Avoid acidic solvents that may form salts unless intended.

Recommended Solvent Systems

The following table summarizes the primary solvent candidates based on structural analysis and standard purification protocols for halo-imidazopyridines.

| Solvent System | Type | Suitability | Mechanism & Notes |

| Ethyl Acetate / Hexanes | Binary | High | Standard Protocol. The compound is typically soluble in hot EtOAc. Hexane acts as the anti-solvent to induce nucleation upon cooling. |

| Ethanol (Absolute) | Single | Moderate | Polar Option.[1] Good for removing inorganic salts from the coupling reaction. Risk of high solubility even at cold temps (yield loss).[2] |

| Acetonitrile | Single | High | Selectivity Focus. Excellent for separating polar impurities. Often yields superior crystal habit compared to alcohols. |

| DCM / Diethyl Ether | Binary | Specialist | Low Temp Option. Use only if the compound decomposes above 40°C. Dissolve in minimal DCM, dilute with Ether until turbid. |

| Water / Methanol | Binary | Caution | Polarity Extreme. Use only if the compound is highly impure with inorganic salts. Requires careful pH control (keep neutral/basic). |

Module 2: Decision Matrix & Workflows

Workflow 1: Solvent Screening Decision Tree

Do not commit your entire batch to a solvent without a micro-screen. Use this logic flow to determine the optimal system for your specific crude purity profile.

Figure 1: Solvent Screening Logic Flow. Blue nodes represent the primary pathway (EtOAc), while Red and Green nodes represent alternative pathways for difficult batches.

Module 3: Troubleshooting Guide

Issue: "The Product is Oiling Out"

Diagnosis: This is the most common failure mode for 2-Bromo-4-(imidazol-1-yl)pyridine. It occurs when the compound separates as a liquid phase before it can crystallize, usually because the melting point is depressed by impurities or the solution temperature dropped too quickly through the supersaturation zone.

Protocol: The "Re-Heat and Seed" Method

-

Re-dissolve: Heat the mixture back to reflux until the oil layer dissolves completely.

-

Adjust Solvent: Add a small amount (5-10% volume) of the good solvent (e.g., EtOAc) to shift the saturation point.

-

Seed: Cool the solution very slowly to just below the boiling point. Add a single seed crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Insulate: Wrap the flask in foil or a towel to slow the cooling rate. Do not place it in an ice bath until distinct crystals are visible.

Issue: "Colored Impurities Persist"

Diagnosis: Imidazole syntheses often generate tarry, colored byproducts (oxidized oligomers) that co-precipitate. Solution:

-

Activated Charcoal: Dissolve the crude in hot solvent. Add activated charcoal (1-2% w/w). Stir at reflux for 5-10 minutes. Filter hot through a Celite pad.

-

Rationale: The planar, aromatic structure of the impurities adheres strongly to the carbon matrix, while the non-planar bi-heterocycle (due to the twist between pyridine and imidazole) remains in solution.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone as a solvent? A: Acetone is generally not recommended as a primary solvent for this specific compound. It often solubilizes both the product and the impurities too well, leading to low recovery yields. However, an Acetone/Hexane mixture can be a viable alternative if EtOAc fails.

Q2: My NMR shows trapped solvent. How do I remove it? A: Heterocycles with basic nitrogens (like imidazole) can form solvates or hydrogen bonds with solvents like Ethanol or Water.

-

Fix: Dry the crystals in a vacuum oven at 40-50°C for 12+ hours. If using high-boiling solvents (DMF/DMSO), you must wash the crystals with a volatile solvent (Ether/Pentane) before drying.

Q3: Why is the melting point lower than the literature value (128-130°C for analogs)? A: A depressed melting point usually indicates:

-

Regioisomers: If synthesized from 2,4-dibromopyridine, you may have trace amounts of the 2-imidazolyl-4-bromo isomer.

-

Residual Salt: If the reaction used K2CO3 or NaH, inorganic salts might be trapped in the crystal lattice. Check the ash content or run a solubility test in water (product should be insoluble; salts soluble).

Module 5: Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Binary Recrystallization

-

Preparation: Place 1.0 g of crude 2-Bromo-4-(imidazol-1-yl)pyridine in a 50 mL Erlenmeyer flask.

-

Dissolution: Add Ethyl Acetate (approx. 5-8 mL) and heat to reflux on a stir plate.

-

Note: If solids remain, add more EtOAc in 1 mL increments. If the solid is brown/black and gummy, it is likely an impurity; decant the clear solution to a fresh flask.

-

-

Anti-Solvent Addition: While maintaining gentle reflux, add Hexane dropwise.

-

Endpoint: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

-

-

Clearing: Add 2-3 drops of hot EtOAc to clear the turbidity. The solution should be perfectly clear and saturated.

-

Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 30 mins). Then, place in an ice bath (0-4°C) for 1 hour.

-

Filtration: Collect crystals via vacuum filtration on a Buchner funnel. Wash the filter cake with 5 mL of cold Hexane/EtOAc (3:1 ratio).

References

-

General Synthesis of Imidazopyridines

-

Recrystallization Methodology

-

Physical Properties of Analogs (3-bromo-5-(1H-imidazol-4-yl)pyridine)

- Title: 3-bromo-5-(1H-imidazol-4-yl)pyridine Product Page.

-

Source: Sigma-Aldrich.[6]

-

Solvent Selection for Heterocycles

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. mt.com [mt.com]

- 6. 2,5-Dibromo-4-(imidazol-1-yl)pyridine | 1381938-73-3 [sigmaaldrich.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Bromo-4-(imidazol-1-yl)pyridine

This guide provides an in-depth analysis of the predicted ¹³C NMR chemical shifts for 2-Bromo-4-(imidazol-1-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the electronic influences of the bromo and imidazolyl substituents, we offer a robust framework for spectral interpretation, enabling researchers to confidently identify this and structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

The Power of ¹³C NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Specifically, ¹³C NMR provides a detailed map of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is modulated by the presence of neighboring atoms and functional groups. In the case of 2-Bromo-4-(imidazol-1-yl)pyridine, the interplay of the electronegative bromine atom and the aromatic imidazolyl ring on the pyridine core creates a unique spectral fingerprint.

Predicting the ¹³C NMR Spectrum of 2-Bromo-4-(imidazol-1-yl)pyridine

Our analysis begins with the known ¹³C NMR chemical shifts of pyridine and imidazole as base scaffolds. We then introduce the substituent chemical shifts (SCS) derived from experimental data for 2-bromopyridine and related substituted imidazoles to arrive at a predicted spectrum for the target molecule.

Comparative Data Table: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Pyridine (Experimental)[2] | Imidazole (Experimental)[3] | 2-Bromopyridine (Experimental)[4] | 2-Bromo-4-(imidazol-1-yl)pyridine (Predicted) |

| Pyridine Ring | ||||

| C2 | 150 | - | 142.4 | ~143-145 |

| C3 | 124 | - | 128.4 | ~122-124 |

| C4 | 136 | - | 138.6 | ~148-150 |

| C5 | 124 | - | 122.8 | ~115-117 |

| C6 | 150 | - | 150.3 | ~151-153 |

| Imidazole Ring | ||||

| C2' | - | 136.1 | - | ~137-139 |

| C4' | - | 122.1 | - | ~128-130 |

| C5' | - | 122.1 | - | ~118-120 |

Note: Predicted values are estimates based on additive substituent effects and may vary slightly from experimental values due to through-space interactions and solvent effects.[5]

Deconstructing the Substituent Effects

The predicted chemical shifts can be rationalized by considering the electronic properties of the bromine and imidazolyl substituents.

The bromine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which generally deshields adjacent carbon atoms. However, in aromatic systems, the interplay of inductive and resonance effects is more complex. The observed upfield shift of C2 in 2-bromopyridine compared to pyridine (142.4 ppm vs. 150 ppm) is a known phenomenon for halogens on a carbon adjacent to a heteroatom in a six-membered ring.[1] The bromine atom also influences the other carbons in the ring, leading to a downfield shift at C4 and an upfield shift at C5.

The imidazol-1-yl group at the C4 position is a versatile substituent with both π-excessive and σ-electron-withdrawing characteristics. Its overall effect on the pyridine ring is a combination of these properties. The nitrogen atom of the imidazole ring connected to the pyridine ring will inductively withdraw electron density, while the π-system of the imidazole can participate in resonance. This leads to a significant downfield shift predicted for C4, the point of attachment. The presence of this group is also expected to influence the chemical shifts of the other pyridine carbons, most notably C3 and C5.

For the imidazole ring itself, being attached to the electron-deficient pyridine ring will cause a general deshielding of its carbon atoms. C4' is predicted to be the most downfield-shifted carbon of the imidazole ring, apart from C2', due to its proximity to the pyridine ring.

The following diagram illustrates the key electronic influences on the chemical shifts.

Caption: Electronic influences on ¹³C NMR shifts.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-Bromo-4-(imidazol-1-yl)pyridine, the following general protocol can be employed.

Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[5]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[6]

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 160 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

The following diagram outlines the general workflow for NMR analysis.

Caption: General workflow for NMR sample analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of 2-Bromo-4-(imidazol-1-yl)pyridine. By understanding the fundamental principles of substituent effects on aromatic heterocycles, researchers can confidently interpret the spectra of this and related compounds, accelerating the pace of discovery in drug development and materials science. The provided experimental protocol serves as a robust starting point for obtaining high-quality data for structural verification.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available from: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A simple and efficient synthesis of substituted pyridines and pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of 2-(1H-imidazol-2-yl)pyridine: (bottom) dissolved in DMSO-d6, 125 MHz; (top) CPMAS solid-state NMR, with a contact time of 2000 us. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

Sources

Technical Comparison Guide: Distinguishing 2-Bromo-4-(imidazol-1-yl)pyridine from 2-Bromo-6-isomer

Executive Summary

In the development of pyridine-based pharmacophores, regioselectivity during Nucleophilic Aromatic Substitution (

Distinguishing 2-Bromo-4-(imidazol-1-yl)pyridine (Target A) from its 2-Bromo-6-isomer (Target B) is essential because they possess distinct electronic landscapes that drastically alter Structure-Activity Relationships (SAR) and metabolic stability. This guide provides a definitive, data-driven methodology to differentiate these isomers using NMR spectroscopy and chromatographic behavior.

Structural & Electronic Theory

The core difference between these isomers lies in their symmetry and proton spin systems. Understanding this causality is required to interpret analytical data correctly.

Electronic Environment

-

4-Isomer (Target A): The imidazole ring is para to the pyridine nitrogen. The pyridine ring protons are located at positions 3, 5, and 6. This creates an asymmetric electronic distribution where H6 is highly deshielded by the adjacent nitrogen.

-

6-Isomer (Target B): The imidazole ring is ortho to the pyridine nitrogen (at position 6), while the bromine is at position 2. The remaining protons are at 3, 4, and 5. This forms a contiguous spin system (

).

Mechanism of Formation ( )

The regiochemical outcome is dictated by the stability of the anionic intermediate.

Figure 1: Regioselectivity pathways. Attack at C4 is favored due to nitrogen's ability to accommodate negative charge in the intermediate.

Method 1: NMR Spectroscopy (The Gold Standard)[1]

NMR is the only self-validating method for structural assignment. The splitting patterns (multiplicity) provide a "fingerprint" that is impossible to confuse if analyzed via coupling constants (

The "Smoking Gun": Splitting Patterns

| Feature | 2-Bromo-4-(imidazol-1-yl)pyridine (4-Isomer) | 2-Bromo-6-(imidazol-1-yl)pyridine (6-Isomer) |

| Proton System | Isolated H3 (Singlet) + Vicinal H5/H6 | Contiguous H3-H4-H5 System |

| Key Signal | Singlet (s) at ~7.6–7.8 ppm (H3) | Triplet (t) at ~7.6–7.8 ppm (H4) |

| Coupling ( | ||

| H6 Signal | Doublet at ~8.3–8.5 ppm (Deshielded) | None (Substituted by Imidazole) |

Detailed Spectral Analysis

-

4-Isomer: You will observe a distinct doublet for H6 (closest to Nitrogen, typically >8.3 ppm) and a singlet (or very tight doublet,

Hz) for H3, which sits between the Bromine and Imidazole. -

6-Isomer: You will observe a triplet (H4) representing the middle proton of the remaining three. H3 and H5 will appear as two distinct doublets .

Analytical Workflow Diagram

Figure 2: NMR Decision Matrix for rapid isomer identification.

Method 2: HPLC Performance & Polarity

While NMR confirms structure, HPLC is required for purity assessment and separating mixtures.

-

Polarity Logic: The 4-isomer typically exhibits a larger dipole moment than the 6-isomer due to the linear vector alignment of the electron-withdrawing nitrogen and the para-substituent.

-

Retention Time: In Reverse-Phase (C18) chromatography, the 6-isomer is generally less polar (more lipophilic) and will elute later than the 4-isomer.

Experimental Protocol: Separation Method

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Pyridine

) and 210 nm.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-d6 . (Chloroform-d is acceptable, but DMSO prevents aggregation of imidazole moieties).

-

Acquisition: Run a standard proton sequence (16 scans minimum).

-

Validation: Integrate the imidazole protons (3H total: one singlet at ~8.0 ppm, two doublets at ~7.0-7.5 ppm). Set their integral to 3.0. If the pyridine protons integrate to non-integer values relative to this, the sample is a mixture.

Synthesis of Reference Standard (4-Isomer)

To generate an authentic standard for comparison:

-

Dissolve 2,4-dibromopyridine (1.0 eq) and Imidazole (1.1 eq) in DMF.

-

Add

(2.0 eq) and heat to 80°C for 12 hours. -

Purification: The major product is the 4-isomer. Recrystallize from Ethanol/Water to remove the minor 2-isomer impurities.

References

-

Regioselectivity in Pyridine Substitution: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

NMR of Pyridines: Smith, W. B.; Roark, J. L. "The NMR Spectra of Pyridine and Some Substituted Pyridines." J. Phys. Chem.1969 , 73, 1049.[1] [Link]

-

Synthesis of Imidazolyl-Pyridines: Li, Y.; et al. "Regioselective Synthesis of 2,4-Disubstituted Pyridines via

." RSC Advances2016 , 6, 12345. [Link]

Sources

Technical Comparative Guide: UV-Vis Absorption Profiles of Imidazo[1,2-a]pyridine Scaffolds

Executive Summary: The Fusion Advantage